2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol
Description
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol (hereafter referred to by its IUPAC name) is a secondary amine derivative with a propan-1-ol backbone and a 3-methoxybenzyl substituent. It is synthesized via the reduction of methyl 2-(3-methoxyphenylamino)propanoate using lithium aluminium hydride (LiAlH4) under nitrogen atmosphere, followed by purification via flash chromatography . The compound exhibits enantiomeric forms, including (R)- and (S)-configurations, with yields exceeding 90% for both racemic and enantiopure forms. Structural confirmation is achieved through 1H NMR, 13C NMR, and ESI mass spectrometry .
This compound is of interest in medicinal chemistry, particularly in studies of chiral recognition and ligand-receptor interactions .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-4-3-5-11(6-10)14-2/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
FDWSHNFLDAKGLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methoxybenzaldehyde with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reduction and Reductive Amination
The compound participates in reductive amination and hydrogenation reactions. For example, catalytic hydrogenation under mild conditions reduces imine intermediates to secondary amines.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | NaBH₄, ethanol, 0–25°C, 2 h | 72% | |
| Hydrogenation of Schiff base | H₂ (1 atm), Pd/C, methanol, 25°C | 68% |
The methoxy group enhances electron density on the aromatic ring, stabilizing intermediates during reduction.
Alkylation and Acylation
The secondary amine undergoes alkylation and acylation with electrophilic reagents. Steric hindrance from the methoxyphenyl group necessitates optimized conditions.
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation with ethyl bromide | Ethyl bromide, K₂CO₃, DMF | 60°C, 6 h | 55% | |
| Acylation with acetyl chloride | Acetyl chloride, pyridine, CH₂Cl₂ | 0°C → 25°C, 12 h | 63% |
NMR data (δ = 3.72 ppm, broad singlet for –NH–; δ = 1.27 ppm for –CH₃) confirm successful alkylation .
Oxidation Reactions
The hydroxyl group is oxidized to a ketone under controlled conditions.
| Reaction | Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Oxidation to ketone | CrO₃, H₂SO₄, acetone | 0°C, 30 min | 65% |
Mechanistic studies suggest the reaction proceeds via a chromate ester intermediate, with the methoxy group stabilizing transition states.
Nucleophilic Substitution
The hydroxyl group undergoes substitution reactions after activation.
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine, CH₂Cl₂ | 25°C, 4 h | 78% | |
| Displacement with NaN₃ | NaN₃, DMF | 80°C, 8 h | 58% |
Mass spectrometry data (m/z = 239 [M]⁺) corroborate tosylate formation .
Esterification
The alcohol reacts with acylating agents to form esters.
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 25°C, 12 h | 78% |
¹H NMR shows a downfield shift of the hydroxyl proton (δ = 4.91 ppm → δ = 2.11 ppm post-reaction) .
Complexation and Catalysis
The amino alcohol acts as a ligand in metal-catalyzed reactions.
| Reaction | Catalyst System | Application | Reference |
|---|---|---|---|
| Mn-MACHO-iPr complex | Mn-MACHO-iPr, NaOtBu, toluene | Hydrogenation of ketones |
This application leverages the compound’s ability to coordinate transition metals via its amine and hydroxyl groups .
Key Mechanistic Insights
-
Steric Effects : The bulky methoxyphenyl group slows reaction kinetics in alkylation and acylation, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
-
Electronic Effects : The methoxy group donates electron density to the aromatic ring, stabilizing carbocation intermediates in Friedel-Crafts-type reactions.
Scientific Research Applications
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The following compounds share the 2-(arylmethylamino)propan-1-ol scaffold but differ in aromatic substituents:
Key Findings :
- Synthetic Efficiency : The 3-methoxy derivative achieves higher yields (92%) compared to 4-chloro and 4-methyl analogs (75%), likely due to the electron-donating methoxy group stabilizing intermediates during reduction .
- Steric and Electronic Effects : The 3-methoxy group introduces moderate steric bulk and electron-rich aromaticity, which may enhance binding to receptors like melatonin receptors. In contrast, 4-chloro and 4-methyl substituents offer lipophilicity but lack strong electron-donating effects .
- Solubility : The pyridine-containing analog (C9H14N2O) may exhibit improved aqueous solubility compared to purely aromatic derivatives, broadening its applicability in biological assays .
Functional Group Variants: Propan-1-ol vs. Propan-1-one
Compounds with a propan-1-one backbone instead of propan-1-ol highlight the impact of functional groups:
Key Findings :
Complex Derivatives with Additional Moieties
More complex derivatives incorporate the 3-methoxyphenyl group into larger scaffolds:
Key Findings :
- Role of 3-Methoxyphenyl : In both cases, the 3-methoxy group enhances ligand-receptor interactions through π-stacking or hydrogen bonding, a property shared with the simpler propan-1-ol analog .
Biological Activity
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol, a compound characterized by its unique structure incorporating a methoxyphenyl group and an amino alcohol moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can be represented as follows:
This structure features:
- A methoxyphenyl group that may contribute to its lipophilicity and ability to cross biological membranes.
- An amino alcohol component that is often associated with various biological activities, including neuroprotective effects.
Antioxidant Properties
Recent studies have demonstrated that compounds similar to 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol exhibit significant antioxidant activity. For instance, derivatives of methoxyphenyl compounds have shown effective scavenging of free radicals, as measured by the DPPH radical scavenging assay. The antioxidant activity of these compounds was found to surpass that of ascorbic acid in some cases, indicating their potential utility in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol have been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including:
- U-87 (human glioblastoma)
- MDA-MB-231 (triple-negative breast cancer)
In particular, the MTT assay revealed that certain derivatives were significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a degree of selectivity in their anticancer effects .
Protein Interaction
The biological activity of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol may be attributed to its interaction with specific proteins involved in cell signaling pathways. For example, the inhibition of protein methyltransferases such as SMYD2 has been linked to the modulation of cancer cell proliferation and survival .
Antimicrobial Activity
Preliminary investigations indicate that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections caused by resistant strains .
Study 1: Antioxidant and Anticancer Evaluation
A study conducted on a series of methoxyphenyl derivatives revealed that specific compounds exhibited antioxidant activities significantly higher than ascorbic acid. Additionally, these compounds were tested against human cancer cell lines where they displayed notable cytotoxicity. The results highlighted the therapeutic potential of methoxyphenyl-based compounds in oncology .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The findings indicated that certain derivatives inhibited bacterial growth effectively, providing a basis for further research into their use as antimicrobial agents in clinical settings .
Data Tables
| Activity Type | Compound | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Antioxidant | 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol | DPPH Radical Scavenging | > Ascorbic Acid |
| Anticancer | Similar Derivative | U-87 | IC50 = 15 µM |
| Similar Derivative | MDA-MB-231 | IC50 = 25 µM | |
| Antimicrobial | Related Compound | S. aureus | MIC = 20 µM |
| Related Compound | E. coli | MIC = 40 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol, and what are the key optimization parameters?
- Methodology :
- Reductive Amination : React 3-methoxybenzaldehyde with 2-aminopropan-1-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride or NaBH4) under mildly acidic conditions (pH 5–6). Solvents like methanol or ethanol are preferred. Key parameters include temperature (0–5°C to minimize side reactions) and molar ratios (1:1.2 aldehyde-to-amine) .
- Catalytic Hydrogenation : Use 3-methoxybenzylamine and 2-nitropropan-1-ol with a palladium-on-carbon (Pd/C) catalyst under H2 pressure (1–3 atm). This method requires careful control of reaction time (6–12 hours) to avoid over-reduction .
Q. Which spectroscopic techniques are most effective for structural elucidation of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol?
- 1H and 13C NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the 3-methoxyphenyl group), methoxy (-OCH3, δ ~3.8 ppm), and hydroxyl (-OH, δ 1.5–2.5 ppm). The amino (-NH) proton appears as a broad singlet (δ 1.2–1.8 ppm) .
- IR Spectroscopy : Detect -OH (3200–3600 cm⁻¹) and -NH (3300–3500 cm⁻¹) stretches. The methoxy C-O bond shows a peak near 1250 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 209 for [M+H]+) and fragmentation patterns (e.g., loss of H2O or methoxy group) .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the stability of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol under varying pH conditions?
- Experimental Design :
- Conduct accelerated stability studies at pH 3, 7, and 10 using HPLC to monitor degradation. Buffer solutions (e.g., phosphate or acetate) are ideal.
- Key Findings : Under acidic conditions (pH < 4), hydrolysis of the methoxy group may occur, forming phenolic byproducts. At alkaline pH (>9), oxidation of the hydroxyl group to a ketone is observed. Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol?
- Methodology :
- Asymmetric Catalysis : Use chiral catalysts (e.g., (R)-BINAP with Ru) during reductive amination to favor the desired enantiomer. Enantiomeric excess (ee) >90% is achievable with optimized ligand-metal ratios .
- Chiral Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Circular dichroism (CD) confirms absolute configuration .
Q. How can unexpected byproducts from the synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol be systematically identified and mitigated?
- Analytical Workflow :
- LC-MS/MS : Detect impurities (e.g., N-alkylated byproducts) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- Mechanistic Insight : Over-reduction during catalytic hydrogenation may yield 3-methoxybenzyl alcohol. Adjust H2 pressure (1 atm) and reaction time (≤8 hours) to suppress this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
